molecular formula C10H22N2O3 B13592026 tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate CAS No. 138847-37-7

tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate

Cat. No.: B13592026
CAS No.: 138847-37-7
M. Wt: 218.29 g/mol
InChI Key: BYIPIBLHBIMKQQ-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate: is a chemical compound known for its use as a protected amine in organic synthesis. It is also referred to as N-(tert-Butoxycarbonyl)ethanolamine or Boc-2-aminoethanol. This compound is widely used in the synthesis of various biochemical substances, including phosphatidyl ethanolamines and ornithine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate typically involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride. The reaction mixture is then treated with liquid ammonia and cooled. Finally, di-tert-butyl dicarbonate is added, and the mixture is stirred to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate involves its role as a protected amine. The compound protects the amine group during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate is unique due to its specific structure, which provides both protection and reactivity. Its ability to protect the amine group while allowing for further functionalization makes it valuable in organic synthesis .

Properties

CAS No.

138847-37-7

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]ethyl]carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)11-5-6-12(4)7-8-13/h13H,5-8H2,1-4H3,(H,11,14)

InChI Key

BYIPIBLHBIMKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)CCO

Origin of Product

United States

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